trans-4-Phenylpyrrolidin-3-ol hemioxalate
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Overview
Description
trans-4-Phenylpyrrolidin-3-ol hemioxalate: is a chemical compound with the molecular formula C22H28N2O6 and a molecular weight of 416.47 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenylpyrrolidin-3-ol hemioxalate typically involves the reaction of 4-phenylpyrrolidin-3-ol with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: trans-4-Phenylpyrrolidin-3-ol hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
trans-4-Phenylpyrrolidin-3-ol hemioxalate is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-4-Phenylpyrrolidin-3-ol hemioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Phenylpyrrolidine: A structurally similar compound with different functional groups.
3-Phenylpyrrolidine: Another analog with variations in the position of the phenyl group.
Pyrrolidine derivatives: Various derivatives with modifications to the pyrrolidine ring.
Uniqueness: trans-4-Phenylpyrrolidin-3-ol hemioxalate is unique due to its specific structural features, such as the trans configuration and the presence of the hemioxalate salt. These characteristics contribute to its distinct chemical and biological properties, making it valuable for research and industrial applications .
Biological Activity
trans-4-Phenylpyrrolidin-3-ol hemioxalate (CAS: 1706429-96-0) is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : Rel-(3r,4s)-4-phenylpyrrolidin-3-ol hemioxalate
- Molecular Formula : C22H28N2O6
- Molecular Weight : 416.48 g/mol
- Purity : Typically ≥ 97% in commercial preparations .
Research indicates that this compound functions primarily as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG) to arachidonic acid. The inhibition of MAGL can lead to increased levels of 2-AG, which has been associated with various neuroprotective effects and modulation of inflammatory responses .
Neuroprotective Effects
Studies have shown that MAGL inhibitors, including this compound, can promote neuroprotection by:
- Reducing Neuroinflammation : Elevated levels of 2-AG mitigate the release of pro-inflammatory cytokines such as IL-1β and TNFα, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Promoting Remyelination : In animal models, MAGL inhibition has been linked to increased myelination and functional recovery in conditions such as multiple sclerosis .
Analgesic Properties
The compound has also demonstrated potential analgesic effects. By modulating endocannabinoid signaling through MAGL inhibition, it may help alleviate pain without the psychoactive effects commonly associated with cannabinoids .
Case Studies and Experimental Evidence
-
In Vivo Studies :
- In a study involving mice models of multiple sclerosis, treatment with this compound resulted in significant reductions in neuroinflammatory markers and improved motor function compared to control groups .
- Another study indicated that administration led to a notable decrease in pain perception in models of neuropathic pain, suggesting its utility in pain management therapies .
- In Vitro Studies :
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Research Findings |
---|---|---|
Neuroprotection | MAGL inhibition | Reduced neuroinflammation; enhanced myelination |
Analgesic Effects | Modulation of endocannabinoid system | Decreased pain perception in neuropathic models |
Anti-inflammatory | Cytokine suppression | Lower levels of IL-1β and TNFα in treated subjects |
Properties
IUPAC Name |
oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNDKZSXRRIAB-JBWFWECBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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